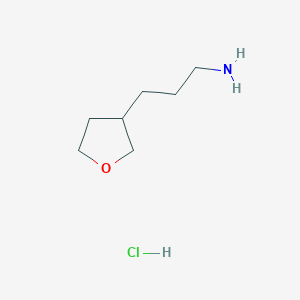
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
説明
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.20 g/mol . The IUPAC name for this compound is 1,1-dioxothian-4-ol .
Synthesis Analysis
The synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides has been achieved via an unprecedented [1+1+1+1+1+1] annulation process . In this reaction, rongalite acted as a tethered C–S synthon and can be chemoselectively used as triple C1 units and as a source of sulfone .Molecular Structure Analysis
The InChI string for 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide isInChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2 . The Canonical SMILES for this compound is C1CS(=O)(=O)CCC1O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 150.03506535 g/mol . The Topological Polar Surface Area of the compound is 62.8 Ų . The compound has a Heavy Atom Count of 9 .科学的研究の応用
Medicine
In the medical field, this compound shows promise due to its physicochemical properties. It has a high gastrointestinal absorption rate and is not a permeant of the blood-brain barrier, making it potentially useful for targeted drug delivery systems . Its solubility and synthetic accessibility suggest it could be formulated into various dosage forms for therapeutic applications.
Agriculture
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide may find applications in agriculture as a chemical precursor for the synthesis of more complex molecules that could serve as pesticides or herbicides. Its high solubility and lack of BBB permeance are advantageous for environmental safety and specificity .
Materials Science
This compound’s molecular structure indicates potential use in the development of new materials, possibly as a polymer additive or a precursor for synthetic fibers. Its stability and solubility parameters suggest it could enhance the properties of materials like ceramics .
Environmental Science
The compound’s physicochemical characteristics, such as water solubility and lipophilicity, make it a candidate for environmental remediation studies. It could be used in the development of agents that mitigate pollution or in the synthesis of biodegradable materials .
Food Industry
While direct applications in the food industry are not immediately evident, the compound’s derivatives could be explored for their preservative qualities or as intermediates in the synthesis of food additives, considering its solubility and safety profile .
Cosmetics
In cosmetics, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide could be investigated for use in formulations due to its solubility and potential for skin permeation. It might serve as a stabilizer or an active ingredient in skincare products .
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis. It can be used in condensation reactions and as a building block for various cyclic sulfones, which are crucial in synthesizing pharmaceuticals and other organic compounds .
Pharmaceuticals
Its properties suggest utility in pharmaceuticals, particularly in drug design and synthesis. The compound’s solubility and synthetic accessibility make it a suitable candidate for the development of new medicinal agents .
特性
IUPAC Name |
1,1-dioxothian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSMKPYEZTJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672492 | |
| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | |
CAS RN |
194152-05-1 | |
| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)


![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)

![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)
